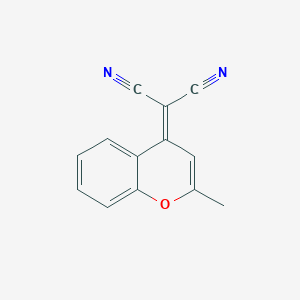

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Description

Properties

IUPAC Name |

2-(2-methylchromen-4-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJXKRIRSDZFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528971 | |

| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-15-8 | |

| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile: A Technical Guide for Chemical Researchers

Introduction: The Significance of the Chromenylidene Malononitrile Scaffold

The 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile core represents a privileged scaffold in medicinal chemistry and materials science. The inherent functionalities — a chromene nucleus, a conjugated ylidene bridge, and the strongly electron-withdrawing dinitrile group — give rise to a molecule with unique photophysical properties and significant potential for biological activity. Derivatives of this class have been investigated for their applications as fluorescent probes, photosensitizers, and pharmacologically active agents, including anticancer and anti-inflammatory candidates.[1]

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile, designed for researchers and professionals in drug development and organic synthesis. The document emphasizes the causal relationships in experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule points to a two-step synthetic sequence. The core transformation is a Knoevenagel condensation, a classic and robust method for carbon-carbon bond formation. This reaction will forge the exocyclic double bond by reacting the active methylene protons of malononitrile with the carbonyl group of a suitable chromone precursor. The precursor of choice is 2-methyl-4H-chromen-4-one, a readily accessible starting material.

The synthesis of 2-methyl-4H-chromen-4-one can be efficiently achieved through the Pechmann condensation, a cyclization reaction between a phenol and a β-ketoester under acidic conditions. This two-step approach, commencing from simple, commercially available starting materials, offers a high degree of convergence and efficiency.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-4H-chromen-4-one

The synthesis of the chromone intermediate is accomplished via the Pechmann condensation of phenol and ethyl acetoacetate.[2][3] This acid-catalyzed reaction involves a transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the pyranone ring.[2][3][4]

Reaction Mechanism: Pechmann Condensation

The mechanism of the Pechmann condensation is a well-established sequence of acid-catalyzed steps:

-

Protonation of the β-ketoester: The acid catalyst protonates the carbonyl oxygen of the ester group in ethyl acetoacetate, activating it for nucleophilic attack.

-

Transesterification: The hydroxyl group of phenol attacks the activated ester carbonyl, leading to a transesterification reaction and the formation of a phenyl acetoacetate intermediate.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The keto-carbonyl group of the intermediate is protonated, rendering the carbonyl carbon highly electrophilic. The electron-rich aromatic ring of the phenol then attacks this electrophilic center in an intramolecular Friedel-Crafts acylation, forming a new six-membered ring.

-

Dehydration: The resulting tertiary alcohol undergoes acid-catalyzed dehydration to form a stable, conjugated enone system, yielding the final 2-methyl-4H-chromen-4-one.

Figure 1: The reaction pathway for the Pechmann condensation.

Experimental Protocol: Synthesis of 2-Methyl-4H-chromen-4-one

This protocol employs a Lewis acid catalyst, indium(III) chloride, under solvent-free conditions, which aligns with green chemistry principles and often leads to high yields and shorter reaction times.[5][6]

Materials:

-

Phenol (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Indium(III) chloride (InCl₃) (5 mol%)

-

Ethanol (for recrystallization)

-

Ethyl acetate (for chromatography)

-

Hexane (for chromatography)

Procedure:

-

In a clean, dry round-bottom flask, combine phenol and ethyl acetoacetate.

-

Add indium(III) chloride to the mixture.

-

Stir the reaction mixture vigorously at 100°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If necessary, further purification can be achieved by column chromatography on silica gel.

Part 2: Knoevenagel Condensation for the Synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile

The final step in the synthesis is the Knoevenagel condensation of 2-methyl-4H-chromen-4-one with malononitrile. This reaction is typically base-catalyzed and proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile.

Reaction Mechanism: Knoevenagel Condensation

The mechanism for the Knoevenagel condensation in this context is as follows:

-

Deprotonation of Malononitrile: A base (e.g., piperidine or ammonium acetate) abstracts a proton from the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two nitrile groups. This generates a resonance-stabilized carbanion.[7]

-

Nucleophilic Attack: The malononitrile carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2-methyl-4H-chromen-4-one.

-

Aldol-type Adduct Formation: This nucleophilic addition results in the formation of an aldol-type intermediate.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final, highly conjugated product, 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile.

Figure 2: The reaction pathway for the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile

This protocol utilizes ammonium acetate as a catalyst under solvent-free conditions, facilitated by sonication, which can enhance reaction rates and yields.[8]

Materials:

-

2-Methyl-4H-chromen-4-one (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ammonium acetate (catalytic amount)

-

Ethanol (for washing)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

In a 50 mL beaker or a suitable reaction vessel, combine 2-methyl-4H-chromen-4-one and malononitrile.[8]

-

Add a catalytic amount of ammonium acetate to the mixture and stir briefly with a glass rod to ensure homogeneity.[8]

-

Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.[8]

-

Upon completion, a solid product should have formed. Add a small amount of cold water to the reaction mixture and stir.

-

Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

For further purification, the crude product can be dissolved in dichloromethane, and the organic layer washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the pure product.

Data Presentation: A Comparative Overview

| Reaction Step | Starting Materials | Catalyst | Conditions | Typical Yield | Reference |

| Pechmann Condensation | Phenol, Ethyl acetoacetate | InCl₃ (3 mol%) | Solvent-free, ball milling, RT | 52-95% | [6] |

| Phenol, Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free, 130°C | Good to excellent | [1] | |

| Knoevenagel Condensation | Aldehydes, Malononitrile | Ammonium Acetate | Solvent-free, Sonication, RT | High | [8] |

| Aldehydes, Malononitrile | Catalyst-free | Water, 50°C | >99% | [9] |

Characterization of the Final Product

The structure of the synthesized 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chromene ring, a singlet for the methyl group, and a singlet for the vinylic proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the nitrile groups, the exocyclic double bond, the carbonyl carbon of the chromone, and the carbons of the aromatic and pyran rings.

-

FT-IR: The infrared spectrum should exhibit a strong absorption band for the nitrile (C≡N) stretching vibration, typically around 2220 cm⁻¹, and characteristic bands for C=C and C=O stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₈N₂O, MW: 208.22 g/mol ).

Conclusion

This technical guide has outlined a robust and efficient two-step synthesis for 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile. The presented protocols, which emphasize green and sustainable chemical practices, provide a clear and reproducible pathway for obtaining this valuable compound. By understanding the underlying mechanisms of the Pechmann and Knoevenagel condensations, researchers can further optimize these reactions for specific applications and explore the synthesis of a diverse library of related chromenylidene malononitrile derivatives.

References

-

Wikipedia. Pechmann condensation. [Link]

-

MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]

-

National Institutes of Health. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

-

ResearchGate. Synthesis of coumarin by Pechman reaction -A Review. [Link]

-

ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

-

Arkat USA. Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. [Link]

-

AWS. Mechanochemical organic synthesis for the 4- methylcoumarin molecules via the Pechmann condensation. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Sathyabama Institute of Science and Technology. SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. [Link]

-

The Royal Society of Chemistry. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. [Link]

-

ResearchGate. The Knoevenagel condensation between malononitrile with (a)... [Link]

-

Supplementary Information. [Link]

-

Reddit. Knoevenagel condensation with Malonitrile (pKas and deprotonation). [Link]

-

ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 7. reddit.com [reddit.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"physicochemical properties of 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile"

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN), a heterocyclic compound built on the versatile 4H-chromene scaffold. CMCN has garnered significant interest due to its unique optical and electronic properties, which are primarily derived from the conjugation between the electron-rich chromene ring system and the potent electron-withdrawing malononitrile group. This document details the compound's chemical identity, established synthetic methodologies including mechanistic insights, and thorough characterization data. Key physicochemical properties, including its optical and fluorescent characteristics, are discussed in the context of their structure-property relationships. Furthermore, this guide explores the compound's reactivity and its current and potential applications in materials science, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as its prospective role in medicinal chemistry. This paper is intended for researchers, chemists, and materials scientists engaged in the fields of organic synthesis, materials development, and drug discovery.

Introduction

The 4H-chromene core is recognized as a "privileged structure" in medicinal and materials chemistry, owing to its widespread occurrence in natural products and its diverse range of biological and photophysical activities.[1] When this scaffold is functionalized at the 4-position with a malononitrile group via an exocyclic double bond, the resulting ylidene derivative, 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN), exhibits a pronounced intramolecular charge-transfer character. The powerful electron-withdrawing nature of the dicyanoethylene moiety creates a strong electron-deficient center, making the molecule highly polarized and reactive.[2]

This inherent electronic structure is the foundation for CMCN's notable properties. It is a key component in the development of advanced optical materials, where its fluorescence can be harnessed for applications like OLEDs.[2] Moreover, its function as an electron acceptor makes it a candidate for use in organic solar cells.[2] This guide aims to provide a detailed, field-proven perspective on the synthesis, properties, and applications of CMCN, grounding technical data with mechanistic explanations to support further research and development.

Chemical Identity and Structure

The fundamental identity of a molecule is critical for reproducibility in research and development. CMCN is unambiguously defined by its molecular formula, weight, and registry numbers.

| Identifier | Value | Source |

| IUPAC Name | 2-((2-methyl-4H-chromen-4-ylidene)methyl)malononitrile | N/A |

| CAS Number | 15058-15-8 | [1][3][4] |

| Molecular Formula | C₁₃H₈N₂O | [1][2][3] |

| Molecular Weight | 208.22 g/mol | [1] |

| InChI Key | GBJXKRIRSDZFGG-UHFFFAOYSA-N | [1] |

The structure of CMCN features a planar chromene ring system linked to a malononitrile group. This planarity facilitates extensive π-conjugation, which is essential for its electronic and optical properties.

Causality of Experimental Choices

The choice of catalyst and solvent is crucial for optimizing yield and purity.

-

Acidic/Basic Conditions: The condensation can be catalyzed by either acids (e.g., acetic acid, sulfuric acid) or bases (e.g., piperidine). [1][2]The catalyst's role is to facilitate the deprotonation of malononitrile, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the chromenone.

-

Acetic Anhydride: Using acetic anhydride as both the solvent and a dehydrating agent can drive the reaction to completion by removing the water byproduct, according to Le Chatelier's principle. [1]* Green Chemistry Approaches: To improve sustainability, recent methods have utilized deep eutectic solvents (DES) which can act as both the solvent and catalyst, enabling milder, one-pot reactions at room temperature and allowing for solvent recycling. [1]

Detailed Experimental Protocol (Acetic Anhydride Method)

This protocol is adapted from established literature procedures. [1]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4H-chromen-4-one (1 equivalent) and malononitrile (1.2 equivalents) in acetic anhydride (approx. 5 mL per gram of chromenone).

-

Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 12-14 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure. To the resulting crude solid, add water and reflux for 30 minutes to hydrolyze any remaining acetic anhydride.

-

Extraction: Cool the mixture and extract the product into a suitable organic solvent, such as methylene chloride. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified using silica gel column chromatography to yield the final product as an orange or yellow solid. [1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of CMCN are direct consequences of its molecular structure.

Physical Properties

The following table summarizes the key physical properties reported for CMCN.

| Property | Value | Source |

| Physical Form | Solid; Orange solid; White powder or colorless crystals | [1][5] |

| Melting Point | 180.2 °C | [6] |

| Purity | Typically ≥97% | [3] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

| Solubility | Soluble in water. | [5] |

Spectroscopic Characterization

While a full spectral analysis for the title compound is not available in the provided search results, data for closely related ylidenemalononitrile structures allows for an informed interpretation. [6]

-

FT-IR Spectroscopy: The infrared spectrum is expected to show a very strong, sharp peak for the C≡N (nitrile) stretch around 2225 cm⁻¹. Other key signals would include C=C stretching in the aromatic and ylidene portions of the molecule (approx. 1540-1600 cm⁻¹) and C-O-C stretching from the chromene ether linkage. [6]* NMR Spectroscopy:

-

¹H-NMR: The proton NMR would display characteristic signals for the aromatic protons on the benzo portion of the chromene ring, a singlet for the vinylic proton, and a singlet for the methyl group protons. [6] * ¹³C-NMR: The carbon NMR would show distinct signals for the two nitrile carbons (approx. 111-117 ppm), the carbons of the chromene ring, and the exocyclic C=C carbons. The carbonyl carbon of the precursor chromenone would be absent. [6]* Photophysical Properties: CMCN's extended π-conjugated system and intramolecular charge-transfer character give rise to its fluorescence. [1]Upon absorption of light, the molecule is promoted to an excited state. The subsequent relaxation to the ground state can occur via the emission of a photon (fluorescence). This property is central to its use in OLEDs, where it can function as a red fluorescent emitter. [2]The electron-withdrawing malononitrile group is critical for tuning these optical properties. [2]

-

Reactivity and Applications

Chemical Reactivity

The reactivity of CMCN is dominated by the electron-deficient double bond of the dicyanomethylene group.

-

Nucleophilic Attack: The molecule is susceptible to nucleophilic attack at the carbon-carbon double bond, making it a valuable intermediate.

-

Cycloaddition Reactions: It can participate as a dienophile in Diels-Alder reactions, offering a pathway to complex six-membered ring systems. [2]* Building Block: CMCN is a versatile building block in organic synthesis. For instance, it can react with salicylic aldehydes to create different and more complex chromene derivatives. [1][2]

Applications in Materials Science

The unique electronic properties of CMCN make it a prime candidate for use in organic electronic devices.

-

Organic Light Emitting Diodes (OLEDs): Its ability to exhibit strong fluorescence in the solid state has been leveraged to develop red-light emitting materials for OLED displays. [2]* Organic Photovoltaics (OPVs): In organic solar cells, CMCN can function as an electron acceptor. [1][2]Upon light absorption, it facilitates the crucial charge separation and transfer steps necessary for generating an electrical current. [2]

Potential in Medicinal Chemistry

While research on the specific biological activity of CMCN is emerging, the broader 4H-chromene family is known for a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. [1]Some chromene analogs are known to induce apoptosis in cancer cells by interacting with tubulin. [1]Given its structure, CMCN serves as a valuable scaffold for developing new therapeutic agents. Its fluorescent properties could also be exploited for developing probes to monitor cellular processes. [1]

Safety Information

According to its safety data, CMCN should be handled with care.

| GHS Hazard Statements | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

Source:

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is a molecule of significant academic and industrial interest, bridging the fields of synthetic organic chemistry, materials science, and medicinal chemistry. Its straightforward synthesis via Knoevenagel condensation and its highly tunable electronic and optical properties make it an attractive target for further investigation. Future research will likely focus on modifying the chromene core and exploring different ylidene acceptors to fine-tune its photophysical properties for next-generation OLEDs and OPVs. Additionally, a systematic exploration of its biological activities could uncover novel therapeutic applications, solidifying the importance of this versatile chemical scaffold.

References

- 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile - Benchchem. (URL: )

- 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile - Smolecule. (2023-08-16). (URL: )

- 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile - Sigma-Aldrich. (URL: )

- Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation - The Royal Society of Chemistry. (URL: )

- 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile - Lead Sciences. (URL: )

- 2-(2-methyl-4H-chromen-4-ylidene)malononitrile | 15058-15-8 - ChemicalBook. (2022-08-26). (URL: )

- Malononitrile | NCCH2CN | CID 8010 - PubChem - NIH. (URL: )

Sources

- 1. 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile|CAS 15058-15-8 [benchchem.com]

- 2. Buy 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile | 15058-15-8 [smolecule.com]

- 3. 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile - Lead Sciences [lead-sciences.com]

- 4. 2-(2-methyl-4H-chromen-4-ylidene)malononitrile | 15058-15-8 [chemicalbook.com]

- 5. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CAS: 15058-15-8)

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 4H-chromene core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this versatile family, 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile, hereafter referred to as CMCM, stands out as a synthetic compound with a unique molecular architecture that underpins its diverse chemical reactivity and potential therapeutic applications.[1] This guide provides a comprehensive technical overview of CMCM, from its synthesis and characterization to its biological activities and the experimental protocols for its investigation. Our focus is to deliver not just procedural steps, but the scientific rationale that informs them, empowering researchers to effectively harness the potential of this intriguing molecule.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

| Property | Value | Source |

| CAS Number | 15058-15-8 | [1][2] |

| Molecular Formula | C₁₃H₈N₂O | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| IUPAC Name | 2-(2-methylchromen-4-ylidene)propanedinitrile | Benchchem |

| Appearance | Orange solid | Benchchem |

| Solubility | Soluble in DCM, toluene, and DMSO (>50 mg/mL) | Benchchem |

| Purity | Typically >97% | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis and Characterization: A Reproducible Pathway

The synthesis of CMCM is reliably achieved through a multi-step process culminating in a Knoevenagel condensation. This established route ensures consistent and reproducible access to the compound for research purposes.

Synthetic Workflow Diagram

Caption: Synthetic route to CMCM.

Detailed Step-by-Step Synthesis Protocol

This protocol is a robust method for the laboratory-scale synthesis of CMCM.

Step 1: Synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione

-

To a solution of 1-(2-hydroxyphenyl)ethanone (10.0 g, 73.5 mmol) in ethyl acetate (200 mL), add sodium metal (8.00 g, 0.34 mmol).

-

Stir the mixture at room temperature. The causality here is the base-catalyzed Claisen condensation between the ketone and the ester.

-

Upon completion, the reaction is worked up to yield the crude diketone intermediate.

Step 2: Cyclization to 2-methyl-4H-chromen-4-one

-

Dissolve the crude 1-(2-hydroxyphenyl)butane-1,3-dione in acetic acid (70 mL).

-

Slowly add sulfuric acid (4.6 mL). The strong acid catalyzes an intramolecular cyclization to form the chromenone ring.

-

Reflux the mixture at 120°C for approximately 30 minutes.

-

After cooling, pour the mixture into ice water and neutralize with sodium carbonate.

-

Extract the product with methylene dichloride. The resulting crude 2-methyl-4H-chromen-4-one (yield: ~77%) is typically of sufficient purity for the next step.[1]

Step 3: Knoevenagel Condensation to Yield CMCM

-

Dissolve 2-methyl-4H-chromen-4-one (4.78 g, 29.9 mmol) and malononitrile (2.40 g, 36.2 mmol) in acetic anhydride (25 mL).

-

Reflux the reaction mixture at 140°C for 14 hours. The high temperature drives the condensation between the ketone and the active methylene group of malononitrile.

-

Evaporate the solvent under reduced pressure.

-

Add water and reflux for an additional 30 minutes to hydrolyze any remaining acetic anhydride.

-

Extract the product with methylene dichloride, dry the organic layer, and concentrate.

-

Purify the crude product by silica gel chromatography to afford CMCM as an orange solid (yield: ~32.5%).[1]

Spectroscopic Characterization

The identity and purity of the synthesized CMCM must be confirmed through rigorous spectroscopic analysis.

| Technique | Key Observations | Interpretation |

| ¹H NMR | Multiplet signals (δ 7.53–8.28 ppm), Singlet (δ 7.20 ppm) | Aromatic protons and the exocyclic ethylenic proton, respectively.[1] |

| ¹³C NMR | Data for closely related benzylidenemalononitriles show signals for the nitrile carbons around 112-115 ppm and the exocyclic vinylic carbons in the range of 80-88 ppm and 158-162 ppm. | The electron-withdrawing nature of the cyano groups significantly shifts the signals of the adjacent carbons. |

| FT-IR | ~2210 cm⁻¹, ~1650 cm⁻¹ | C≡N stretching and C=C stretching, respectively.[1] |

| Mass Spec (ESI-MS) | Expected m/z = 209.07 [M+H]⁺ | Confirms the molecular weight of the compound.[1] |

Biological Activities and a Plausible Mechanism of Action

Chromene derivatives, including CMCM, have garnered attention for their potential as both anticancer and antimicrobial agents.[1]

Anticancer Potential: Targeting the Cytoskeleton

Several studies on chromene analogs suggest a potent cytotoxic effect on various cancer cell lines. A prominent mechanism of action is the disruption of microtubule dynamics.[3]

Proposed Mechanism of Action: CMCM and its analogs are thought to interact with tubulin at the colchicine binding site.[1] This interaction inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. The disruption of the microtubule network leads to a G2/M phase cell-cycle arrest, ultimately triggering caspase-dependent apoptotic cell death.[1]

Signaling Pathway Diagram: Induction of Apoptosis

Caption: Proposed mechanism of CMCM-induced apoptosis.

Antimicrobial Activity: Compromising Membrane Integrity

The chromene scaffold is also associated with antimicrobial properties. While the exact mechanism for CMCM is not fully elucidated, a plausible mode of action is the disruption of microbial cell membranes.[1] The lipophilic nature of the chromene ring allows it to intercalate into the lipid bilayer of bacterial and fungal cells, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Experimental Protocols for Biological Evaluation

To aid researchers in the investigation of CMCM's biological activities, the following are representative, self-validating protocols.

Cytotoxicity Evaluation: MTT Assay

This protocol provides a quantitative measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of CMCM in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the CMCM-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of CMCM against various microorganisms.

-

Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in a suitable broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a 2-fold serial dilution of CMCM in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of CMCM that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is a compound of considerable interest, stemming from its accessible synthesis and the promising biological activities associated with its chromene scaffold. This guide has provided a detailed technical framework for its synthesis, characterization, and biological evaluation. The proposed mechanisms of action, particularly the inhibition of tubulin polymerization, offer a compelling rationale for its further investigation as a potential anticancer agent. Future research should focus on elucidating the precise molecular interactions of CMCM with its biological targets, expanding the scope of its evaluation against a broader range of cancer cell lines and microbial pathogens, and exploring structure-activity relationships through the synthesis of novel analogs. Such endeavors will be crucial in fully realizing the therapeutic potential of this versatile molecule.

References

-

Al-Warhi, T., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6531. Available at: [Link]

-

Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4). Available at: [Link]

-

Al-Ostath, A., et al. (2020). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Molecular Structure, 1222, 128913. Available at: [Link]

-

El-Sayed, N. F., et al. (2021). 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Bioorganic Chemistry, 116, 105342. Available at: [Link]

-

de Resende, J. B. M., et al. (2014). Supplementary Information. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry, 17(2), 241-248. Available at: [Link]

-

Li, J., et al. (2018). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. RSC Advances, 8(3), 1509-1518. Available at: [Link]

-

Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available at: [Link]

-

ResearchGate. (n.d.). Antimicrobial efficacy of various chromenes and their mode of action. Available at: [Link]

-

Bentham Science. (2024). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Letters in Drug Design & Discovery, 21(1). Available at: [Link]

-

Oriental Journal of Chemistry. (2018). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry, 34(1), 487-493. Available at: [Link]

-

Frontiers in Chemistry. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 581. Available at: [Link]

-

PubMed Central. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 581. Available at: [Link]

-

Lead Sciences. (n.d.). 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile. Available at: [Link]

-

SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Available at: [Link]

-

MDPI. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Molecules, 29(15), 3465. Available at: [Link]

-

PubMed Central. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Available at: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

-

National Institutes of Health. (2010). Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 15(6), 4294-4306. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (Z)-3-{[3-Oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one Derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Available at: [Link]

Sources

"molecular structure of 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile"

An In-depth Technical Guide to the Molecular Structure of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN), a heterocyclic compound of significant interest. With the chemical formula C₁₃H₈N₂O and a molecular weight of 208.22 g/mol , CMCN belongs to the 4H-chromene family, a scaffold recognized as a "privileged structure" in medicinal chemistry.[1] This guide delves into the synthesis, spectroscopic characterization, and structural elucidation of CMCN. We will explore the causality behind the experimental methodologies used to confirm its structure and discuss how its unique molecular architecture underpins its applications in fields ranging from drug discovery to materials science, including its use in fluorescent probes, Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).[1][2]

Introduction: The Significance of the Chromene Scaffold

The 4H-chromene core is a versatile and biologically significant scaffold that has garnered considerable attention for the discovery of new therapeutic agents.[1] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and antidiabetic properties.[1] The subject of this guide, 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile, integrates this potent chromene nucleus with a malononitrile group, a strong electron-withdrawing moiety. This "push-pull" electronic characteristic is fundamental to its unique optical and chemical properties.[2][3] Understanding the precise molecular structure of CMCN is therefore paramount to harnessing its potential.

Synthesis and Structural Verification Workflow

The primary route for synthesizing CMCN is a well-established Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction is ideally suited for condensing an active methylene compound (malononitrile) with a carbonyl compound (a chromenone precursor).

Causality of the Synthetic Choice:

The Knoevenagel condensation is selected for its efficiency and reliability in forming the exocyclic double bond that defines the ylidene structure of CMCN. The reaction is driven by the acidity of the α-protons in malononitrile, which are readily deprotonated to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 2-methyl-4H-chromen-4-one intermediate. The subsequent dehydration step is often acid-catalyzed and thermodynamically favored, leading to the stable, conjugated final product.

Experimental Protocol: Synthesis of CMCN

This protocol outlines a typical laboratory-scale synthesis.

Step 1: Synthesis of the Intermediate, 2-Methyl-4H-chromen-4-one

-

Reactants: 1-(2-hydroxyphenyl)ethanone and sodium acetate in acetic anhydride.

-

Procedure: The reactants are refluxed, leading to an intramolecular cyclization to form the chromenone ring.

-

Rationale: This initial step constructs the core chromene skeleton required for the subsequent condensation.

Step 2: Knoevenagel Condensation to form CMCN

-

Reactants: 2-methyl-4H-chromen-4-one and malononitrile.

-

Solvent/Catalyst: Glacial acetic acid with a catalytic amount of concentrated sulfuric acid.[1]

-

Procedure: a. Equimolar amounts of 2-methyl-4H-chromen-4-one and malononitrile are dissolved in acetic acid. b. A catalytic amount of H₂SO₄ is added. c. The mixture is refluxed for 2-10 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[1] d. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.

-

Rationale: The acidic conditions facilitate both the enolization of the chromenone and the subsequent dehydration of the aldol-type intermediate, driving the reaction towards the final ylidene product. The yield for this final step can be around 70%.[1]

Workflow Visualization

Caption: Synthetic workflow for 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile.

Spectroscopic Characterization: Deciphering the Structure

Spectroscopic analysis is a self-validating system for structural confirmation. By combining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), an unambiguous structural assignment can be made.

Data Summary

| Spectroscopic Technique | Key Observable Feature | Typical Value/Range | Structural Inference |

| ¹H NMR | Exocyclic Ethylenic Proton (-C=CH-) | δ 7.20 ppm (singlet) | Confirms the ylidene C=C bond formation. |

| Aromatic Protons | δ 7.53–8.28 ppm (multiplet) | Corresponds to the protons on the fused benzene ring of the chromene system. | |

| FT-IR | Nitrile Stretch (C≡N) | ~2210 cm⁻¹ | Strong, sharp absorbance characteristic of the malononitrile moiety.[1] |

| C=C Double Bond Stretch | ~1650 cm⁻¹ | Indicates the presence of the conjugated alkene system.[1] | |

| ESI-MS | Protonated Molecular Ion [M+H]⁺ | m/z ≈ 208.22 | Confirms the molecular formula (C₁₃H₈N₂O) and molecular weight.[1] |

Expert Insights:

-

¹H NMR: The chemical shift of the exocyclic ethylenic proton is particularly diagnostic. Its appearance as a singlet downfield around 7.20 ppm is a direct consequence of its vinylic nature and the electronic influence of the adjacent chromene and dinitrile groups. The absence of coupling partners confirms its structural position.

-

FT-IR: The nitrile stretch at ~2210 cm⁻¹ is a textbook example of a functional group fingerprint. Its intensity and sharp nature are unmistakable and provide definitive proof of the two -C≡N groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for validating the elemental composition. An observed m/z value with an error of ≤3.1 ppm, as reported for this molecule, provides very high confidence in the assigned molecular formula.[1]

Crystallographic Analysis: The Definitive 3D Structure

Anticipated Crystallographic Parameters (Based on Analogs)

| Parameter | Expected Value/Observation | Significance |

| Molecular Geometry | Approximately planar | The extensive π-conjugation across the chromene ring and the ylidene-malononitrile bridge favors a planar conformation to maximize orbital overlap.[4] |

| Crystal System | Likely Monoclinic or Triclinic | Common crystal systems for organic molecules of this type.[4] |

| Malononitrile C-C-C Angle | ~113-114° | This angle is slightly distorted from the ideal 120° sp² angle due to steric and electronic factors within the dicyanomethylene group.[4] |

| Intermolecular Interactions | π-π stacking, C-H···N interactions | These non-covalent interactions would govern the crystal packing and influence solid-state properties like fluorescence and thermal stability. |

Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of pure CMCN in a suitable solvent system (e.g., dichloromethane/hexane).

-

Data Collection: A single crystal is mounted on a diffractometer. X-rays (typically Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The atomic positions are refined against the experimental data to achieve the best fit, resulting in a final, highly accurate 3D model of the molecule.[4]

Visualizing the Molecular Architecture

The structure of CMCN is defined by the fusion of the heterocyclic chromene system with the ylidene-malononitrile fragment.

Caption: Molecular structure of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN).

Structure-Property Relationships and Applications

The molecular structure of CMCN directly dictates its functional properties.

Caption: Relationship between CMCN's structural features and its applications.

-

Materials Science: The potent electron-withdrawing nature of the malononitrile group makes CMCN an excellent electron acceptor.[2] When paired with an electron-donating material in an organic solar cell, this property facilitates the crucial charge separation needed to generate electricity.[1] The extended π-conjugation across the molecule also gives rise to its fluorescent properties, making it a candidate for emissive layers in OLEDs.[1]

-

Biological Applications: The inherent biological activity of the chromene nucleus is a starting point for its potential in drug development.[1][5] Furthermore, its fluorescence can be exploited to design probes for biological imaging, for instance, in sensing levels of vital cofactors like NAD(P)H within cancer cells.[1]

Conclusion

The molecular structure of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is a carefully orchestrated combination of a biologically relevant chromene core and a functionally versatile ylidene-malononitrile fragment. Its synthesis is reliably achieved through Knoevenagel condensation, and its structure is unequivocally confirmed by a suite of spectroscopic techniques including NMR, FT-IR, and Mass Spectrometry. This well-defined architecture, characterized by significant π-conjugation and strong electronic polarization, is the foundation for its utility as a multifunctional material in both advanced electronics and biomedical research.

References

- Benchchem. (n.d.). 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile.

- MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives.

- SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group.

- RSC Publishing. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations.

- NIH PMC. (n.d.). Crystal structure of 2-(4-methylbenzylidene)malononitrile.

- Smolecule. (2023). 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile.

- ResearchGate. (2019). (PDF) The Chemistry of Malononitrile and its derivatives.

Sources

- 1. 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile|CAS 15058-15-8 [benchchem.com]

- 2. Buy 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile | 15058-15-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Senior Application Scientist’s Guide to the Knoevenagel Condensation for Chromene Synthesis

Abstract

The chromene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products. Its synthesis has been a subject of intense research, with the Knoevenagel condensation emerging as a highly efficient and versatile strategy. This technical guide provides an in-depth exploration of the Knoevenagel condensation mechanism as applied to the synthesis of 4H-chromene derivatives. We will dissect the multi-step, one-pot reaction cascade, elucidate the causal factors behind experimental choices, and present a validated protocol for researchers in organic synthesis and drug development. This document is structured to serve as a practical and authoritative resource, bridging mechanistic theory with field-proven application.

Introduction: The Significance of the Chromene Scaffold

Chromenes, and their derivatives, represent a class of benzopyran compounds that are cornerstones in medicinal chemistry.[1] These structures are frequently found in biologically active natural products and have been extensively studied for a wide range of therapeutic applications, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2] The efficacy of these molecules is intrinsically linked to their structure, making the methods for their synthesis a critical area of focus for drug discovery and development professionals.

The Knoevenagel condensation provides a powerful and atom-economical route for carbon-carbon bond formation, making it exceptionally well-suited for constructing the chromene nucleus.[3][4][5] Typically, this involves a one-pot, three-component reaction that sequentially builds the target molecule through a cascade of condensation, addition, and cyclization steps.

The Core Mechanism: A Step-by-Step Dissection

The synthesis of a 2-amino-4H-chromene derivative via the Knoevenagel pathway is not a single transformation but a domino reaction sequence. The process typically involves an aromatic aldehyde (often a salicylaldehyde derivative), an active methylene compound (e.g., malononitrile), and a phenolic compound (e.g., resorcinol, or the salicylaldehyde itself), catalyzed by a base.[2][6]

The overall reaction can be broken down into three critical stages:

-

Knoevenagel Condensation: Formation of an α,β-unsaturated intermediate.

-

Michael Addition: Nucleophilic attack to form a new C-C bond.

-

Intramolecular Cyclization: Annulation to form the final pyran ring.

Step 1: Base-Catalyzed Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene compound by a catalyst.[5]

-

Causality of Catalyst Choice: A weak base, such as piperidine, pyridine, or even boric acid, is typically employed.[4][7] The rationale is twofold: the protons of the active methylene compound (e.g., malononitrile) are sufficiently acidic due to the adjacent electron-withdrawing cyano groups, so a strong base is not required.[4][5] Crucially, using a strong base like sodium ethoxide would risk inducing an undesired self-condensation of the aldehyde reactant.[4]

The resulting carbanion (an enolate) is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde (e.g., salicylaldehyde). This is the rate-determining step of the initial condensation.[3] The intermediate alkoxide then undergoes dehydration, often spontaneously or with mild heating, to yield a stable, conjugated α,β-unsaturated product, known as a Knoevenagel adduct (e.g., 2-(2-hydroxybenzylidene)malononitrile).[8]

Step 2 & 3: Michael Addition and Intramolecular Cyclization

Once the electrophilic Knoevenagel adduct is formed in situ, the hydroxyl group of the salicylaldehyde moiety (or another added phenol) acts as a nucleophile in an oxa-Michael addition.[8][9]

-

Expert Insight: This conjugate addition is regioselective, with the nucleophilic oxygen attacking the β-carbon of the unsaturated system. The subsequent intramolecular cyclization, or annulation, involves the attack of the newly formed phenoxide onto one of the nitrile groups (if malononitrile is used), which, after tautomerization, yields the final, stable 2-amino-4H-chromene ring system.[2][8] This cascade is what makes the one-pot synthesis so efficient. It has been demonstrated that the Knoevenagel condensation precedes the Michael addition.[9]

The complete mechanistic pathway is illustrated below.

Caption: Knoevenagel condensation and subsequent cyclization cascade.

Optimizing the Reaction: Catalysts and Conditions

The choice of catalyst and solvent system is paramount for achieving high yields, short reaction times, and adhering to the principles of green chemistry. While traditional methods employed organic bases like piperidine in volatile organic solvents, modern protocols have evolved significantly.[3][6]

Catalyst Selection

A wide array of catalysts have been successfully employed, each offering distinct advantages. The selection process often involves a trade-off between reactivity, cost, and environmental impact.

| Catalyst Type | Specific Examples | Key Advantages & Insights | Reference(s) |

| Organic Bases | Piperidine, Triethylamine, DBU | Highly effective and well-established; however, can be volatile and require careful handling. DBU is a stronger, non-nucleophilic base suitable for less reactive substrates. | [3][6] |

| Amino Acids | Glycine | A green, inexpensive, and efficient organocatalyst, particularly effective under sonication. | [3][6] |

| Inorganic Bases | Na₂CO₃, K₂CO₃ | Cost-effective and mild catalysts, often used in aqueous or ethanolic media, simplifying workup. | [6] |

| Lewis Acids / Metal Salts | FeCl₃, Ni(NO₃)₂·6H₂O, Boric Acid | Can activate the carbonyl group, facilitating nucleophilic attack. Many are water-tolerant and promote green synthesis. Boric acid acts as a mild Brønsted acid catalyst. | [3][7][10] |

| Nanoparticles | Fe₃O₄ Nanoparticles | Heterogeneous catalyst that is easily recoverable (magnetic) and reusable, aligning with green chemistry principles. | [3][6] |

| Ionic Liquids | [bmIm]OH | Serve as both solvent and catalyst, accelerating the reaction. Praised for low vapor pressure and recyclability, though cost can be a factor. | [3][6] |

The Shift Towards Green Chemistry

Modern drug development emphasizes sustainability. Consequently, protocols for chromene synthesis have increasingly moved towards eco-friendly conditions.[11] This includes:

-

Aqueous Media: Using water as a solvent is cost-effective, non-toxic, and often simplifies product isolation via precipitation.[6][10]

-

Solvent-Free Conditions: Grinding reactants together, sometimes with a solid catalyst, represents the pinnacle of green synthesis, minimizing waste entirely.[12]

-

Alternative Energy Sources: Microwave irradiation and ultrasound sonication can dramatically reduce reaction times by providing efficient energy transfer.[8][13]

Validated Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

This protocol provides a self-validating system for the synthesis of a representative chromene derivative, adapted from established green chemistry methodologies.

Materials and Reagents

-

4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

-

Malononitrile (1 mmol, 66.1 mg)

-

Resorcinol (1 mmol, 110.1 mg)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%, 14.5 mg)

-

Water (5 mL)

-

Ethanol (for recrystallization)

Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]

- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijcps.org [ijcps.org]

- 11. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. bhu.ac.in [bhu.ac.in]

A Comprehensive Spectroscopic and Structural Analysis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Molecular Structure and Key Features

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is a conjugated system featuring a chromene core linked to an electron-withdrawing dicyanomethylene group. Its molecular formula is C₁₃H₈N₂O with a molecular weight of approximately 208.22 g/mol [1][2]. The key structural features influencing its spectroscopic signature are:

-

The Chromene Ring System: A bicyclic ether containing a benzene ring fused to a pyran ring.

-

The α,β-Unsaturated System: The exocyclic double bond is part of an extended π-system, influenced by the oxygen heteroatom and the aromatic ring.

-

The Dicyanomethylene Group (-C(CN)₂): A potent electron-withdrawing group that significantly polarizes the exocyclic double bond.

-

The Methyl Group: An electron-donating group attached to the pyran ring.

These features create a unique electronic environment that is directly probed by various spectroscopic techniques.

Caption: Molecular structure of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (NMR)

A robust protocol for acquiring NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be used if solubility is an issue.

-

Internal Standard: Use the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) as the primary internal reference. Tetramethylsilane (TMS, δ 0.00 ppm) can be added for ultimate precision.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show signals for eight distinct protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~8.2 - 8.4 | d | 1H | H-6 | This proton is ortho to the electron-donating ether oxygen and is part of the aromatic system, placing it far downfield. |

| ~7.7 - 7.9 | m | 1H | H-8 | Aromatic proton experiencing deshielding from the conjugated system. |

| ~7.5 - 7.7 | m | 2H | H-7, H-9 | Aromatic protons in a complex multiplet, influenced by neighboring protons and the overall electronic environment. |

| ~7.2 - 7.3 | s | 1H | H-3 | This vinylic proton is part of the polarized C=C double bond and is expected to be a sharp singlet. Its chemical shift is significantly influenced by the chromene ring. |

| ~2.5 - 2.6 | s | 3H | 2-CH₃ | The methyl group is attached to a double bond within the pyran ring, resulting in a downfield shift compared to a standard alkyl methyl group. |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals corresponding to the 13 carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Comparative Insights |

| ~165 - 170 | Quaternary (C) | C-2 | The carbon bearing the methyl group is part of an enol-ether like system, placing it significantly downfield. |

| ~158 - 162 | Quaternary (C) | C-5a | Aromatic carbon attached to the ether oxygen, highly deshielded. |

| ~150 - 155 | Quaternary (C) | C-4 | The exocyclic carbon of the chromene ring, highly deshielded due to conjugation with the dicyanomethylene group. |

| ~134 - 138 | Methine (CH) | C-8 | Aromatic CH carbon. |

| ~128 - 132 | Methine (CH) | C-6 | Aromatic CH carbon. |

| ~124 - 127 | Methine (CH) | C-7 | Aromatic CH carbon. |

| ~122 - 125 | Quaternary (C) | C-9a | Aromatic bridgehead carbon. |

| ~116 - 120 | Methine (CH) | C-9 | Aromatic CH carbon. |

| ~115 - 118 | Methine (CH) | C-3 | Vinylic carbon adjacent to the methyl-substituted carbon. |

| ~112 - 115 | Quaternary (C) | CN (x2) | The two nitrile carbons are chemically equivalent and appear as a single peak in a highly deshielded region. |

| ~75 - 80 | Quaternary (C) | C-β | The carbon atom of the dicyanomethylene group is extremely electron-deficient and shifted significantly upfield. This is a hallmark of ylidenemalononitriles. |

| ~20 - 22 | Methyl (CH₃) | 2-CH₃ | Typical range for a methyl group attached to an sp²-hybridized carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Experimental Protocol (IR)

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum to eliminate atmospheric H₂O and CO₂ signals.

IR Spectral Analysis

The IR spectrum provides a distinct fingerprint, confirming the presence of nitrile and alkene functionalities.

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2225 - 2210 | Strong, Sharp | C≡N | Nitrile Stretch |

| ~1640 - 1600 | Medium-Strong | C=C | Conjugated Alkene Stretch |

| ~1580 - 1550 | Medium-Strong | C=C | Aromatic Ring Stretch |

| ~1250 - 1200 | Strong | C-O-C | Aryl-Alkyl Ether Asymmetric Stretch |

| ~3100 - 3000 | Medium | C-H | Aromatic and Vinylic C-H Stretch |

The most diagnostic peak is the intense, sharp absorption around 2215 cm⁻¹, which is characteristic of the conjugated nitrile groups[3]. The presence of multiple bands in the 1640-1550 cm⁻¹ region confirms the extensive C=C conjugation throughout the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation patterns, further confirming its structure.

Experimental Protocol (MS)

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) would provide more extensive fragmentation data.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass and confirm the elemental composition.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Mass Spectral Analysis

-

Molecular Ion: The calculated monoisotopic mass of C₁₃H₈N₂O is 208.0637 Da.

-

In high-resolution ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 209.0715 .

-

In EI-MS, the molecular ion [M]⁺• would be observed at m/z 208.0637 .

-

-

Predicted Fragmentation: Under EI conditions, the molecule could undergo fragmentation through several pathways. A plausible fragmentation is the retro-Diels-Alder (RDA) reaction on the pyran ring, a common pathway for chromene systems.

Caption: A simplified predicted fragmentation pathway for the molecular ion of the title compound.

Integrated Spectroscopic Analysis & Conclusion

The collective spectroscopic data provides unambiguous evidence for the structure of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile.

-

Mass Spectrometry confirms the molecular formula C₁₃H₈N₂O.

-

IR Spectroscopy definitively identifies the key functional groups: the conjugated nitriles (C≡N) and the extensive system of double bonds (C=C).

-

¹H NMR Spectroscopy accounts for all 8 protons, showing the characteristic signals for the aromatic, vinylic, and methyl protons in their expected electronic environments.

-

¹³C NMR Spectroscopy confirms the presence of all 13 carbon atoms, crucially identifying the electron-poor carbon of the dicyanomethylene group and the downfield carbons of the enol-ether system.

Together, these techniques form a self-validating system. The predicted data, grounded in the analysis of analogous structures and fundamental principles, provides a robust framework for the characterization of this compound. This guide serves as a comprehensive reference for researchers, enabling them to verify synthesized or purchased samples and to understand the core structure-property relationships that govern the behavior of this important chromene derivative.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile. Retrieved from [Link]

Sources

Solubility Profile of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CAS: 15058-15-8, Molecular Formula: C₁₃H₈N₂O) is a synthetic organic compound featuring a chromene moiety fused with a malononitrile group.[1][2] The chromene core is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting potential anticancer, antimicrobial, and anti-inflammatory properties.[1][3] However, for any compound to be a viable drug candidate, its physicochemical properties must be thoroughly characterized.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is arguably one of the most critical of these properties. Poor solubility can lead to low bioavailability, complicating preclinical and clinical development and often leading to candidate attrition.[4][5] Therefore, establishing a comprehensive solubility profile in a range of solvents is a foundational step in early-stage drug discovery and formulation development. This guide provides the necessary tools to achieve this for 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][5][6]

2.1. Molecular Structure Analysis

The structure of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile presents a duality in polarity:

-

Hydrophobic Region: The fused bicyclic chromene ring system is aromatic and predominantly non-polar. This large carbon-rich scaffold contributes to hydrophobic character.

-

Hydrophilic Region: The exocyclic malononitrile group (=C(CN)₂) is highly polar due to the two electron-withdrawing cyano (C≡N) groups, creating a significant dipole moment.

2.2. Intermolecular Force Potential

The solubility of the compound is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[1][6]

-

Solute-Solute Forces: The planar structure may allow for π-π stacking between the chromene rings of adjacent molecules. Strong dipole-dipole interactions will also exist between the malononitrile groups.

-

Solute-Solvent Forces:

-

London Dispersion Forces: Will occur with all solvents, particularly non-polar ones like hexane or toluene.

-

Dipole-Dipole Interactions: The compound's polar malononitrile group can interact strongly with polar solvents (both aprotic and protic).

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors. However, the oxygen atom in the chromene ring and the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like ethanol or methanol.

-

2.3. Hypothesis on Solvent Compatibility

Based on this analysis, we can predict the following solubility behavior:

-

Low Solubility in Non-Polar Solvents (e.g., Hexane, Cyclohexane): These solvents only offer weak London dispersion forces, which are unlikely to overcome the strong solute-solute interactions.

-

Moderate to High Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have significant dipole moments that can interact effectively with the malononitrile moiety. Solvents like DMSO are powerful, highly polar solvents and are expected to be very effective.

-

Moderate Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in dipole-dipole interactions and can also act as hydrogen bond donors to the compound's acceptor sites. The solubility will depend on the balance between these favorable interactions and the energy cost of disrupting the solvent's own hydrogen-bonding network.

The following table provides a list of common organic solvents categorized by polarity, which can be used to select a diverse set for experimental determination.

Table 1: Common Organic Solvents and Their Polarity

| Solvent | Polarity Index (P') | Type |

| Hexane | 0.1 | Non-Polar |

| Toluene | 2.4 | Non-Polar |

| Dichloromethane | 3.1 | Polar Aprotic |

| Diethyl Ether | 2.8 | Polar Aprotic |

| Ethyl Acetate | 4.4 | Polar Aprotic |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic |

| Acetone | 5.1 | Polar Aprotic |

| Acetonitrile | 5.8 | Polar Aprotic |

| Isopropanol | 3.9 | Polar Protic |

| Ethanol | 4.3 | Polar Protic |

| Methanol | 5.1 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic |

| Water | 10.2 | Polar Protic |

Source: Polarity index values are relative measures.[7]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized standard for determining equilibrium solubility.[4] It involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached, followed by the quantification of the dissolved compound in the supernatant.

3.1. Materials and Equipment

-

Compound: 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (solid, purity >97%)

-

Solvents: A selection of high-purity (e.g., HPLC grade) organic solvents from Table 1.

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled incubator or water bath

-

Benchtop centrifuge with appropriate vial adapters

-

Volumetric flasks and pipettes for dilutions

-

Syringes (glass or polypropylene)

-

Syringe filters (0.45 µm or 0.22 µm, PTFE for organic solvents)

-

Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC system)

-

3.2. Experimental Workflow Diagram

Caption: Shake-Flask Method Workflow.

3.3. Step-by-Step Methodology

-

Preparation of Slurry: Accurately weigh an amount of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile into a glass vial that is clearly in excess of what is expected to dissolve. A starting point is 5-10 mg.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[4]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to create a compact pellet of the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe, taking care not to disturb the solid pellet. Attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) and discard the first few drops to saturate the filter material. Collect the clean filtrate into a fresh vial.

-

Dilution: Accurately dilute a portion of the filtrate with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method (see Section 4). The dilution factor must be precisely recorded.

-

Quantification: Determine the concentration of the diluted sample using a validated UV-Vis or HPLC method as described below.

-

Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = C_diluted (mg/mL) × Dilution Factor

Analytical Quantification Protocols

Accurate quantification is paramount. A calibration curve must be generated for each solvent system used.

4.1. Method 1: UV-Vis Spectroscopy

This method is rapid and suitable if the compound has a strong chromophore and does not suffer from interference in the chosen solvent.

-